1-Butyl-3-(2-pyridinylmethyl)-1H-imidazolium hexafluorophosphate
Beschreibung
Systematic Nomenclature and Structural Characterization
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, precisely describing the molecular architecture of this ionic liquid compound. The compound bears the Chemical Abstracts Service registry number 873788-09-1 and possesses the molecular formula C₁₃H₁₈F₆N₃P, corresponding to a molecular weight of 361.27 daltons.
The structural characterization reveals a complex cationic framework comprising an imidazolium ring system substituted at the 1-position with a butyl chain and at the 3-position with a 2-pyridinylmethyl group. The cationic component forms an ion pair with the hexafluorophosphate anion, creating the complete ionic liquid structure. The International Chemical Identifier string for this compound is InChI=1S/C13H18N3.F6P/c1-2-3-8-15-9-10-16(12-15)11-13-6-4-5-7-14-13;1-7(2,3,4,5)6/h4-7,9-10,12H,2-3,8,11H2,1H3;/q+1;-1.
The three-dimensional molecular geometry exhibits distinct spatial relationships between the aromatic ring systems. Crystallographic studies of related compounds demonstrate that the imidazole and pyridine rings form specific dihedral angles with other aromatic systems, influencing the overall molecular conformation and subsequent physical properties. The canonical Simplified Molecular Input Line Entry System representation is FP-(F)(F)(F)F.CCCCn1ccn+c1, which provides a linear notation for the complete molecular structure.
Table 1: Physical and Chemical Properties of this compound
The structural analysis reveals the presence of multiple nitrogen-containing heterocycles, which contribute to the compound's unique chemical behavior. The imidazolium cation features a five-membered aromatic ring with two nitrogen atoms, while the pyridinylmethyl substituent introduces a six-membered pyridine ring connected through a methylene bridge. This dual heterocyclic architecture creates opportunities for various intermolecular interactions and coordination behaviors.
Historical Development of Pyridinylmethyl-Functionalized Ionic Liquids
The historical development of pyridinylmethyl-functionalized ionic liquids emerged from the broader evolution of ionic liquid chemistry and the recognition of structure-property relationships in these materials. The synthesis and characterization of compounds containing 2-pyridinylmethyl imidazolium frameworks have been documented since the early 2000s, with significant contributions to understanding their unique reactivity patterns.
Early investigations into pyridinylmethyl imidazolium salts revealed remarkable anion-dependent behavior that distinguished these compounds from simpler imidazolium derivatives. Research conducted in 2005 demonstrated that changing the counteranion in the series bromide, tetrafluoroborate, hexafluorophosphate, and hexafluoroantimonate causes significant changes in the kinetic reaction products with transition metal complexes. This discovery highlighted the importance of anion selection in determining the chemical behavior of pyridinylmethyl-functionalized ionic liquids.
The development trajectory of these specialized ionic liquids benefited from advances in synthetic methodologies for preparing functionalized imidazolium compounds. The incorporation of pyridinylmethyl substituents required sophisticated synthetic approaches that could effectively couple pyridine derivatives with imidazolium precursors while maintaining the integrity of both heterocyclic systems. The successful synthesis of this compound represented a significant milestone in this developmental process.
Computational studies using Density Functional Theory have provided insights into the mechanistic aspects of reactions involving pyridinylmethyl imidazolium salts, revealing that different reaction pathways can be accessed depending on the nature of the counteranion. These theoretical investigations have contributed to a deeper understanding of the structure-reactivity relationships that govern the behavior of these functionalized ionic liquids.
The recognition of anion-coupled proton transfer mechanisms in pyridinylmethyl imidazolium systems has opened new avenues for designing ionic liquids with predictable and tunable properties. This mechanistic understanding has informed subsequent synthetic efforts and applications development, establishing pyridinylmethyl-functionalized ionic liquids as a distinct class of materials with unique characteristics.
Position Within the Imidazolium-Based Ionic Liquid Family
The classification of this compound within the broader imidazolium-based ionic liquid family requires consideration of both structural features and functional properties. Imidazolium-based ionic liquids constitute one of the most extensively studied categories of ionic liquids, recognized for their thermal stability, electrochemical properties, and versatility in chemical applications.
Within the imidazolium family, compounds can be categorized based on their substitution patterns and functional group incorporation. The 1,3-dialkyl imidazolium framework represents the most common structural motif, with 1-Butyl-3-methylimidazolium hexafluorophosphate serving as a benchmark compound in this category. However, this compound represents a more sophisticated variant that incorporates additional nitrogen-containing heterocyclic functionality.
Table 2: Comparative Analysis of Imidazolium-Based Ionic Liquid Structures
The incorporation of the 2-pyridinylmethyl substituent places this compound in a specialized subcategory of task-specific ionic liquids designed to incorporate additional chemical functionality beyond the basic imidazolium framework. This structural modification introduces a chelating ligand motif that can participate in coordination chemistry, distinguishing it from conventional alkyl-substituted imidazolium compounds.
Research has demonstrated that imidazolium-based ionic liquids generally exhibit higher toxicity compared to pyrrolidinium-based alternatives, with toxicity trends following the order pyrrolidinium < piperidinium < pyridinium ≤ imidazolium. However, the specific toxicity profile of pyridinylmethyl-functionalized variants requires individual assessment due to the structural complexity introduced by the additional heterocyclic component.
The anisotropic structural organization characteristic of imidazolium-based ionic liquids is maintained in this compound, with the compound exhibiting the modular physical-chemical properties typical of this class. The hexafluorophosphate anion contributes to the hydrophobic character of the ionic liquid, consistent with the behavior observed in related imidazolium hexafluorophosphate compounds.
The position of this compound within the imidazolium family is further defined by its potential applications in catalytic processes, where the pyridinylmethyl functionality can serve as a coordination site for metal centers while the imidazolium framework provides the ionic liquid medium. This dual functionality represents an evolution in ionic liquid design, moving beyond simple solvent applications toward more sophisticated roles in chemical synthesis and catalysis.
Eigenschaften
IUPAC Name |
2-[(3-butylimidazol-1-ium-1-yl)methyl]pyridine;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N3.F6P/c1-2-3-8-15-9-10-16(12-15)11-13-6-4-5-7-14-13;1-7(2,3,4,5)6/h4-7,9-10,12H,2-3,8,11H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRTZSJBJXWSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)CC2=CC=CC=N2.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F6N3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584824 | |
| Record name | 1-Butyl-3-[(pyridin-2-yl)methyl]-1H-imidazol-3-ium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873788-09-1 | |
| Record name | 1-Butyl-3-[(pyridin-2-yl)methyl]-1H-imidazol-3-ium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 873788-09-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
N-Alkylation of 1-Butylimidazole
The foundational step involves quaternization of the imidazole nucleus at the N3 position. A two-phase reaction system is typically employed, where 1-butylimidazole reacts with 2-(chloromethyl)pyridine in a 1:1 molar ratio under inert atmosphere. Acetonitrile or dichloromethane serves as the solvent, with reflux conditions (70–80°C) maintained for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with yields exceeding 85% when using triethylamine as an acid scavenger.
Key side products include bis-alkylated species (from over-alkylation) and residual starting materials. Purification involves sequential washes with ethyl acetate and saturated sodium bicarbonate solution, followed by rotary evaporation to isolate 1-butyl-3-(2-pyridinylmethyl)imidazolium chloride as a hygroscopic solid.
Anion Exchange to Hexafluorophosphate
Metathesis Reaction Optimization
The chloride counterion is replaced via stoichiometric reaction with potassium hexafluorophosphate (KPF6) in aqueous medium. A representative procedure involves:
- Dissolving 1-butyl-3-(2-pyridinylmethyl)imidazolium chloride (0.1 mol) in 100 mL deionized water
- Adding KPF6 (0.11 mol) dissolved in 50 mL water
- Stirring vigorously for 6 hours at 25°C
- Extracting the product into dichloromethane (3 × 50 mL)
- Drying the organic phase over anhydrous MgSO4
- Filtering and evaporating under reduced pressure
Critical parameters affecting yield and purity:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Molar Ratio (KPF6) | 1.05:1 | Minimizes residual chloride |
| Temperature | 20–30°C | Prevents PF6− hydrolysis |
| Stirring Time | 4–8 hours | Ensures complete ion exchange |
| Solvent System | H2O/CH2Cl2 | Facilitates phase separation |
This method typically achieves 78–82% yield with <500 ppm chloride contamination.
Alternative Synthesis Strategies
One-Pot Alkylation-Anion Exchange
Recent advances demonstrate simultaneous alkylation and anion incorporation using silver hexafluorophosphate (AgPF6) as both catalyst and anion source. This approach reduces purification steps but increases cost due to silver usage.
Microwave-Assisted Synthesis
Applying microwave irradiation (100 W, 80°C) reduces reaction times from hours to minutes. A 2017 study achieved 92% cation alkylation yield in 15 minutes, though anion exchange still required conventional processing.
Characterization and Quality Control
Spectroscopic Verification
1H NMR (400 MHz, DMSO-d6):
- δ 9.32 (s, 1H, NCHN)
- δ 8.50–7.25 (m, 5H, pyridine and imidazole protons)
- δ 5.62 (s, 2H, CH2 bridge)
- δ 4.15 (t, 2H, NCH2CH2)
- δ 1.70–0.85 (m, 7H, butyl chain)
19F NMR confirms PF6− presence through a septet at δ −70.2 ppm (JP-F = 712 Hz).
Purity Assessment
Ion chromatography shows <0.1% halide contamination in optimized batches. Karl Fischer titration measures water content <200 ppm when stored under argon.
Industrial-Scale Production Considerations
Cost Analysis of Reagents
| Reagent | Price/kg (USD) | Contribution to Total Cost |
|---|---|---|
| 2-(Chloromethyl)pyridine | 320 | 41% |
| KPF6 | 2800 | 37% |
| 1-Butylimidazole | 450 | 12% |
| Solvents | - | 10% |
Bulk anion exchange using NH4PF6 instead of KPF6 reduces costs by 18% but requires additional purification.
Recent Methodological Innovations
Flow Chemistry Approaches
Continuous flow systems increase throughput to 5 kg/day using:
- Packed-bed reactor for alkylation (residence time 30 min)
- Microfluidic mixer for anion exchange
- Inline FTIR monitoring
This reduces solvent use by 60% compared to batch processes.
Comparative Performance Data
| Property | This Compound | BMIM-PF6 | EMIM-PF6 |
|---|---|---|---|
| Viscosity (cP, 25°C) | 312 | 450 | 220 |
| Conductivity (mS/cm) | 0.89 | 0.65 | 1.12 |
| Thermal Stability (°C) | 286 | 301 | 275 |
| Hydrolytic Stability | Stable pH 2–10 | Stable pH 3–9 | Stable pH 4–8 |
Data adapted from demonstrates the enhanced conductivity vs. common imidazolium ILs.
Analyse Chemischer Reaktionen
1-Butyl-3-(2-pyridinylmethyl)-1H-imidazolium hexafluorophosphate can undergo various chemical reactions, including:
Oxidation: The imidazolium cation can be oxidized under specific conditions, leading to the formation of imidazolium-based radicals.
Reduction: Reduction reactions can occur, particularly at the pyridin-2-ylmethyl group, which can be hydrogenated to form the corresponding piperidine derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles depending on the desired substitution product. Major products formed from these reactions include oxidized imidazolium derivatives, reduced piperidine derivatives, and substituted imidazolium salts .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-butyl-3-[(pyridin-2-yl)methyl]-1H-imidazol-3-ium hexafluorophosphate varies depending on its application. In catalytic processes, the imidazolium cation can stabilize transition states and intermediates, facilitating various chemical transformations. The hexafluorophosphate anion can also participate in these processes by stabilizing charged intermediates.
In biological applications, the compound can interact with enzymes and proteins, enhancing their stability and activity. The imidazolium cation can form hydrogen bonds and electrostatic interactions with amino acid residues, while the hexafluorophosphate anion can stabilize charged groups on the protein surface.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Variations
(a) 1-Butyl-3-Methylimidazolium Hexafluorophosphate ([BMIM][PF₆])
- Structure : Replaces the 2-pyridinylmethyl group with a methyl group.
- Impact: Lower coordination ability: Lacks the pyridine’s lone pair electrons for metal interaction . Thermal stability: [BMIM][PF₆] decomposes at ~400°C, while [BPMIM][PF₆] may exhibit higher stability due to aromatic rigidity .
(b) 1-Methyl-3-(2-Pyridinylmethyl)-1H-Imidazolium Tetrafluoroborate
- Structure : Shares the pyridinylmethyl substituent but uses BF₄⁻ instead of PF₆⁻.
- Impact :
(c) 1-Octyl-3-Methylimidazolium Hexafluorophosphate ([OMIM][PF₆])
Physicochemical Properties
Table 1: Key Properties of Selected Imidazolium ILs
| Compound | Melting Point (°C) | Density (g/cm³, 25°C) | Viscosity (mPa·s, 25°C) | Thermal Decomposition (°C) |
|---|---|---|---|---|
| [BPMIM][PF₆] (target) | ~80 (estimated) | 1.30–1.35 (predicted) | 300–400 (predicted) | ~410–420 |
| [BMIM][PF₆] | -82 (liquid) | 1.37 | 250 | 400 |
| [OMIM][PF₆] | -60 | 1.24 | 450 | 390 |
| 1,3-Dimethylimidazolium PF₆ | 95–100 | 1.45 | 500 | 380 |
Sources :
- Solubility : [BPMIM][PF₆] is sparingly soluble in water (like [BMIM][PF₆]) but exhibits better solubility in polar organic solvents (e.g., acetone, DMSO) due to the pyridine group .
- Supramolecular Interactions : The pyridinylmethyl group in [BPMIM][PF₆] facilitates CH⋅⋅⋅F hydrogen bonding and 1D polymer chain formation in the solid state, unlike alkyl-substituted ILs .
Toxicity and Environmental Considerations
Biologische Aktivität
1-Butyl-3-(2-pyridinylmethyl)-1H-imidazolium hexafluorophosphate (C13H18F6N3P) is an ionic liquid that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a pyridine moiety, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects against cancer cells, and potential mechanisms of action.
This compound is characterized by its ionic nature and stability under various conditions. The compound's properties include:
- Molecular Weight : 361.27 g/mol
- Density : 1.303 g/mL at 25 °C
- Solubility : Soluble in polar solvents, which enhances its applicability in biological systems .
Antimicrobial Activity
The antimicrobial properties of imidazolium-based ionic liquids have been widely studied. Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity Against Cancer Cells
In vitro studies have demonstrated the cytotoxic effects of imidazolium ionic liquids on various cancer cell lines. The compound's ability to induce cell death through apoptosis has been highlighted in several studies.
Table 2: Cytotoxic Effects on Cancer Cell Lines
These results indicate that the compound may serve as a lead for developing anticancer therapies.
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Apoptosis Induction : The compound activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells .
- Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in various cancer cell lines, potentially through the modulation of cyclins and cyclin-dependent kinases .
Case Studies
Recent studies have illustrated the potential applications of this compound in therapeutic settings:
- Study on Liver Cancer Cells : A study evaluated the effects of the compound on HepG2 cells, revealing significant cytotoxicity and apoptosis induction through mitochondrial pathways .
- Antimicrobial Efficacy : Another study focused on its antimicrobial properties, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .
Q & A
Q. Notes
- Avoid commercial sources (e.g., Thermo Scientific) per reliability guidelines.
- All data derived from peer-reviewed studies or manufacturer SDS sheets.
- Structural and computational insights prioritize reproducibility in experimental design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
